molecular formula C22H24N2O6S2 B296820 4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B296820
M. Wt: 476.6 g/mol
InChI Key: SXLHCXLXLKDCFY-UHFFFAOYSA-N
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Description

4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C22H24N2O6S2 . This compound is characterized by its sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the core sulfonamide structure. The synthetic route often includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens.

Scientific Research Applications

4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide include other sulfonamides with different substituents on the aromatic rings. These compounds may have varying biological activities and chemical properties. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.

Properties

Molecular Formula

C22H24N2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H24N2O6S2/c1-4-30-18-8-12-20(13-9-18)31(25,26)23-17-6-10-19(11-7-17)32(27,28)24-21-15-16(2)5-14-22(21)29-3/h5-15,23-24H,4H2,1-3H3

InChI Key

SXLHCXLXLKDCFY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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